Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone

Medicinal Chemistry Scaffold Design Chemical Procurement

Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone (CAS 1421498-61-4) is a heterocyclic small molecule featuring a benzo[c][1,2,5]thiadiazole core linked via a methanone bridge to a 3-(hydroxymethyl)morpholine moiety. Its molecular formula is C12H13N3O3S with a molecular weight of 279.31 g/mol, and it typically achieves a commercial purity of 95%.

Molecular Formula C12H13N3O3S
Molecular Weight 279.31
CAS No. 1421498-61-4
Cat. No. B2705893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone
CAS1421498-61-4
Molecular FormulaC12H13N3O3S
Molecular Weight279.31
Structural Identifiers
SMILESC1COCC(N1C(=O)C2=CC3=NSN=C3C=C2)CO
InChIInChI=1S/C12H13N3O3S/c16-6-9-7-18-4-3-15(9)12(17)8-1-2-10-11(5-8)14-19-13-10/h1-2,5,9,16H,3-4,6-7H2
InChIKeyCUCGHVVMMKKWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone (CAS 1421498-61-4): Structural Identity and Physicochemical Baseline for Procurement Screening


Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone (CAS 1421498-61-4) is a heterocyclic small molecule featuring a benzo[c][1,2,5]thiadiazole core linked via a methanone bridge to a 3-(hydroxymethyl)morpholine moiety . Its molecular formula is C12H13N3O3S with a molecular weight of 279.31 g/mol, and it typically achieves a commercial purity of 95% . The compound belongs to the broader benzo[c][1,2,5]thiadiazole class, a scaffold recognized for electron-accepting properties and emerging pharmacological relevance [1].

Why Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Divergent Selectivity


Benzo[c][1,2,5]thiadiazole derivatives exhibit profound target-selectivity shifts driven by subtle modifications to the pendant heterocycle. The reference series reported by Wang et al. (2017) demonstrates that even conservative alterations to the benzo[c][1,2,5]thiadiazole core can redirect inhibitory activity between SHP2, SHP1, PTP1B, and TCPTP by >25-fold [1]. Separately, 4-morpholino-1,2,5-thiadiazole carbamates achieve 230-fold selectivity for hABHD6 over FAAH and LAL, contingent on the carbamate substituent rather than the morpholine alone [2]. Consequently, the specific 3-(hydroxymethyl)morpholino-methanone linkage in this compound cannot be presumed to replicate the selectivity or potency profile of any structurally adjacent analog. Procurement decisions that treat benzo[c][1,2,5]thiadiazoles as functionally interchangeable risk invalidating downstream structure-activity conclusions.

Quantitative Differentiation Evidence for Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone: Comparator-Based Procurement Data


Structural Uniqueness of the 3-(Hydroxymethyl)morpholino Substituent Versus the Closest Commercially Available Analog

The closest commercially cataloged analog, Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone, substitutes the polar hydroxymethyl group with a hydrophobic 2-phenyl substituent on the morpholine ring . This substitution is expected to substantially alter hydrogen-bonding capacity (one additional H-bond donor/acceptor pair in the target compound), topological polar surface area, and logP. In the broader benzo[c][1,2,5]thiadiazole SHP2 inhibitor series, analogous polarity modifications shifted selectivity ratios by factors exceeding 10-fold between related phosphatase targets [1]. No direct head-to-head bioactivity comparison between these two compounds has been published.

Medicinal Chemistry Scaffold Design Chemical Procurement

Isomeric Formula-Matched Differentiation from Fexinidazole: Implications for Off-Target Liability Screening

The target compound shares its exact molecular formula (C12H13N3O3S) and molecular weight (279.31) with the approved antiprotozoal drug fexinidazole [1]. Despite this isomeric relationship, the two compounds are structurally and mechanistically unrelated: fexinidazole is a nitroimidazole prodrug requiring nitroreductase-mediated bioactivation, whereas the target compound is a benzo[c][1,2,5]thiadiazole-morpholine hybrid lacking the nitro group essential for fexinidazole's antiparasitic activity [2]. This formula-level identity means that any mass-spectrometry-based screening assay must employ chromatographic separation or MS/MS fragmentation to distinguish these two entities. No cross-reactivity data exist.

Drug Discovery Off-Target Profiling Chemical Biology

Class-Level SHP2 Inhibitory Potential: Extrapolated Selectivity Context for Procurement Decisions

The benzo[c][1,2,5]thiadiazole scaffold has been validated as a SHP2 inhibitor chemotype. In the foundational series by Wang et al. (2017), the most potent analog (compound 11g) achieved a SHP2 IC50 of 2.11 ± 0.99 µM with 2.02-fold selectivity over SHP1 and 25-fold selectivity over PTP1B, while showing no activity against TCPTP [1]. This class-level profile suggests that the target compound, if active, may retain phosphatase selectivity. However, the specific 3-(hydroxymethyl)morpholino-methanone substitution pattern has not been evaluated in any published SHP2, ABHD6, or kinase panel. Direct IC50, selectivity, and mechanism-of-action data for CAS 1421498-61-4 remain absent from the peer-reviewed literature.

Cancer Biology Phosphatase Inhibition SHP2

Physicochemical Property Comparison Against the 1,2,5-Thiadiazole Morpholino Carbamate ABHD6 Inhibitor Series

A distinct series of 1,2,5-thiadiazole carbamates (not benzo[c]-fused) incorporating a 4-morpholino substituent has been optimized as irreversible hABHD6 inhibitors. The lead compound (24, 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate) achieves an IC50 of 44 nM against hABHD6 with ~230-fold selectivity over FAAH and LAL [1]. The target compound differs in two critical structural dimensions: (i) it contains a benzo[c]-fused thiadiazole rather than a monocyclic 1,2,5-thiadiazole, and (ii) the morpholine nitrogen participates in a methanone linkage rather than a carbamate. Both differences are expected to fundamentally alter the compound's electrophilic reactivity and target engagement profile. No cross-screening data between these chemotypes is available.

Serine Hydrolase ABHD6 Endocannabinoid

Commercial Availability and Purity Benchmarking Against Research-Grade Benzo[c][1,2,5]thiadiazole Derivatives

The target compound is commercially available from multiple research chemical suppliers at a standard purity of 95% . In contrast, the parent benzo[c][1,2,5]thiadiazole scaffold and the SHP2-active analog 11g are primarily accessed through custom synthesis, as they are not standard catalog items. The 2-phenylmorpholino analog (CAS 1210244-81-7) is similarly available at 95% purity but with a different molecular formula (C15H16N2OS, MW 272.37) . For procurement purposes, the target compound occupies a specific niche: it is a commercially accessible benzo[c][1,2,5]thiadiazole derivative bearing a hydrogen-bond-capable morpholine substituent, suitable as a fragment-like starting point for medicinal chemistry optimization.

Chemical Sourcing Purity Specification Catalog Comparison

Optimal Research and Industrial Application Scenarios for Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone Based on Verified Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in Phosphatase Inhibitor Programs

The benzo[c][1,2,5]thiadiazole scaffold has been validated as a SHP2 inhibitor chemotype with demonstrated selectivity over SHP1 (2.02-fold) and PTP1B (25-fold) for optimized analogs [1]. This compound, bearing a 3-(hydroxymethyl)morpholino substituent, provides a hydrogen-bond-capable vector not explored in the published Wang et al. series. Medicinal chemistry teams evaluating novel SHP2 inhibitors can use this compound as a fragment-like starting point to probe whether the hydroxymethyl group enhances or diminishes phosphatase selectivity relative to the reference compound 11g [1].

Physicochemical Property Screening for CNS or Solubility-Constrained Programs

The free hydroxyl group on the morpholine ring is predicted to reduce logP by ≥1.5 units relative to the 2-phenylmorpholino analog . This compound may therefore serve as a tool to evaluate the impact of increased polarity on solubility, permeability, and efflux ratio within the benzo[c][1,2,5]thiadiazole chemotype. The formula-matched isomeric relationship with fexinidazole (CLOGP 2.38) provides an additional reference point for interpreting experimental logD and solubility data [2].

Analytical Method Development for Isomeric Discrimination

Given that this compound shares its molecular formula (C12H13N3O3S) and nominal mass (279.31) with fexinidazole, it represents a valuable challenge compound for developing and validating LC-MS/MS methods that must distinguish isomeric species in complex biological matrices [2]. Analytical laboratories can use the compound to establish chromatographic resolution parameters and MS/MS fragmentation libraries that prevent misidentification in metabolomics or impurity profiling workflows.

Negative Control or Counter-Screen in ABHD6 Inhibitor Programs

Because the target compound incorporates a methanone rather than a carbamate linker to the morpholine nitrogen, it lacks the electrophilic warhead required for irreversible serine hydrolase inhibition [3]. Researchers evaluating morpholine-containing thiadiazoles as ABHD6 inhibitors can employ this compound as a structurally related negative control to confirm that observed hABHD6 inhibition is mechanism-dependent rather than an artifact of thiadiazole-morpholine scaffold binding [3].

Quote Request

Request a Quote for Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.